molecular formula C8H8BrClO B1279335 4-Bromo-2-(chloromethyl)-1-methoxybenzene CAS No. 7017-52-9

4-Bromo-2-(chloromethyl)-1-methoxybenzene

Cat. No.: B1279335
CAS No.: 7017-52-9
M. Wt: 235.5 g/mol
InChI Key: YUJFMJVATVQTBS-UHFFFAOYSA-N
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Description

4-Bromo-2-(chloromethyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic halides. It is characterized by the presence of a bromine atom at the fourth position, a chloromethyl group at the second position, and a methoxy group at the first position on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(chloromethyl)-1-methoxybenzene typically involves the bromination of 2-(chloromethyl)-1-methoxybenzene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(chloromethyl)-1-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution Reactions: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as iodine monochloride or sulfuric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

4-Bromo-2-(chloromethyl)-1-methoxybenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(chloromethyl)-1-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(chloromethyl)-1-fluorobenzene
  • 4-Bromo-2-(chloromethyl)-1-iodobenzene
  • 4-Bromo-2-(chloromethyl)-1-ethylbenzene

Uniqueness

4-Bromo-2-(chloromethyl)-1-methoxybenzene is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This group influences the compound’s reactivity and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJFMJVATVQTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438600
Record name 4-Bromo-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7017-52-9
Record name 4-Bromo-2-(chloromethyl)-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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